N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide,monohydrochloride
Description
Chemical Identity: This compound, also known as 2,3-seco-Fentanyl (hydrochloride), is a synthetic opioid derivative with the CAS Reg. No. 2748592-46-1. Its structure comprises a phenylpropanamide backbone modified with a phenethylamino-methyl substituent, forming a tertiary amine center. The monohydrochloride salt enhances its solubility in polar solvents, making it suitable for preclinical research .
Properties
IUPAC Name |
N-[4-[methyl(2-phenylethyl)amino]butan-2-yl]-N-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O.ClH/c1-4-22(25)24(21-13-9-6-10-14-21)19(2)15-17-23(3)18-16-20-11-7-5-8-12-20;/h5-14,19H,4,15-18H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAYUKQCGHWXKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C(C)CCN(C)CCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601037109 | |
| Record name | N-{4-[Methyl(2-phenylethyl)amino]butan-2-yl}-N-phenylpropanamide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601037109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2748592-46-1 | |
| Record name | N-{4-[Methyl(2-phenylethyl)amino]butan-2-yl}-N-phenylpropanamide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601037109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide, monohydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of phenethylamine with a suitable alkylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with a butan-2-yl halide derivative under controlled conditions to form the desired amine.
Amidation: The resulting amine is further reacted with propionyl chloride in the presence of a base to form the final amide product.
Hydrochloride Formation: The final step involves the conversion of the amide to its monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide, monohydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its interaction with specific biological targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide, monohydrochloride involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, or ion channels. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
3-Chloro-N-phenyl-phthalimide
- Structure : Features a phthalimide core with chloro and phenyl substituents (Fig. 1, ).
- Key Differences: Unlike the target compound, it lacks an amine side chain and hydrochloride salt. Its primary use is as a monomer in polyimide synthesis rather than biological applications .
- Physicochemical Properties : Higher lipophilicity due to the aromatic phthalimide ring, reducing water solubility compared to the hydrochloride salt form of the target compound.
Procarbazine Hydrochloride
- Structure : Contains a benzamide core with a hydrazine group and isopropyl substituent (CAS 366-70-1).
- Key Similarities: Both are hydrochloride salts with tertiary amine groups. Procarbazine is soluble in water and methanol, akin to the target compound’s predicted solubility .
- Functional Differences : Procarbazine is an antineoplastic agent targeting DNA methylation, whereas the target compound’s opioid-like structure suggests CNS activity .
Functional Analogues (Hydroxamic Acids and Ureido Derivatives)
Compounds such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide () share a phenylpropanamide backbone but incorporate hydroxamic acid or ureido groups.
- Key Contrasts: Hydroxamic acids (e.g., compound 6–10) exhibit antioxidant properties via radical scavenging (DPPH assays), whereas the target compound’s activity remains uncharacterized in the evidence . The target compound’s phenethylamino group may enhance blood-brain barrier penetration compared to bulkier cyclohexyl or cyclopentyl substituents in hydroxamic acids .
Comparative Data Table
Research Findings and Limitations
- Safety Profile : As a fentanyl analog, it may pose risks of respiratory depression, but its specific toxicity remains unquantified .
- Comparative Advantages: Unlike procarbazine, it lacks documented genotoxicity. Compared to hydroxamic acids, its hydrochloride salt improves bioavailability for CNS-targeted research .
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Aromatic amine : Contributes to its interaction with biological systems.
- Aliphatic chain : Influences solubility and permeability.
- Monohydrochloride salt form : Enhances stability and bioavailability.
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with opioid receptors. The following table summarizes key findings from various studies:
Case Studies
-
Analgesic Effects in Rodent Models :
A study conducted on rodents demonstrated that the administration of N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide resulted in significant pain relief comparable to established opioids. The observed effects were attributed to its selective binding affinity for mu-opioid receptors, which play a crucial role in pain modulation. -
Behavioral Studies :
Behavioral assessments indicated that the compound not only alleviated pain but also exhibited anxiolytic properties. In tests measuring anxiety-like behavior, subjects treated with the compound showed reduced signs of stress compared to control groups. -
Neuropharmacological Investigations :
Additional research highlighted the compound's influence on neurotransmitter levels, particularly dopamine and serotonin. These findings suggest potential applications in treating mood disorders alongside pain management.
Receptor Binding Affinity
The compound's efficacy is largely due to its high affinity for mu-opioid receptors, which are pivotal in mediating analgesic effects. Binding assays have shown that it competes effectively with other opioid ligands, indicating its potential as a therapeutic agent.
Metabolic Pathways
Understanding the metabolic fate of N-(4-(methyl(phenethyl)amino)butan-2-yl)-N-phenylpropionamide is essential for predicting its pharmacokinetics. Preliminary studies suggest that it undergoes extensive hepatic metabolism, which may influence its bioavailability and duration of action.
Safety and Toxicology
While promising, safety assessments are critical. Early toxicological studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile; however, further investigations are necessary to elucidate any long-term effects or potential for abuse, given its opioid-like properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
